FHD-609

PROTAC BRD9 degradation DC50

Procure FHD-609, the clinically-advanced BRD9 PROTAC degrader with sub-nM potency (IC50=0.13 nM). Validated in Phase 1 for synovial sarcoma & SMARCB1-loss models, with defined clinical PK/PD & MTD (40-80 mg/kg IV). Ideal for translational studies & SAR benchmarking.

Molecular Formula C47H56N8O6
Molecular Weight 829.0 g/mol
Cat. No. B10856527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFHD-609
Molecular FormulaC47H56N8O6
Molecular Weight829.0 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC
InChIInChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57)/t39-/m0/s1
InChIKeyOBNRBCUHEAAFPS-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-FHD-609: BRD9-Targeting PROTAC Degrader for Synovial Sarcoma and SMARCB1-Deficient Tumor Research


The compound (3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione, also known as FHD-609 (CAS 2676211-64-4), is a heterobifunctional PROTAC degrader that selectively targets bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex [1]. It belongs to the class of cereblon (CRBN)-recruiting PROTACs and is designed for intravenous administration in oncology research applications, particularly in synovial sarcoma and SMARCB1-loss tumor models [2]. The compound has advanced to Phase 1 clinical evaluation, with published data on tolerability, pharmacokinetics, and target engagement in human tumor biopsies [3].

Why BRD9 Inhibitors Cannot Substitute for FHD-609: Distinguishing Degradation from Inhibition for Synovial Sarcoma Research


BRD9-targeting agents fall into two fundamentally distinct pharmacological classes: occupancy-driven inhibitors (e.g., BI-7273, I-BRD9) and event-driven PROTAC degraders (e.g., FHD-609, dBRD9, CFT8634). Occupancy inhibitors require sustained, high-concentration target engagement to maintain pharmacological effect, whereas PROTAC degraders catalytically eliminate the target protein, producing sustained biological consequences even after compound clearance [1]. Within the degrader class, FHD-609 distinguishes itself through a unique combination of sub-nanomolar degradation potency, validated in vivo target engagement in human tumor biopsies, and a defined clinical safety and pharmacokinetic profile that has been characterized in a Phase 1 trial [2]. Generic substitution across these classes or even between different BRD9 PROTACs is precluded by substantial differences in linker chemistry, degradation kinetics, selectivity profiles, and clinical validation status—each of which directly impacts experimental reproducibility and translational relevance [3].

FHD-609 Evidence Guide: Comparative Performance Data for BRD9 Degrader Selection


BRD9 Degradation Potency: FHD-609 vs. BI-7273 (BRD9 Inhibitor) vs. dBRD9 (BRD9 PROTAC)

FHD-609 achieves sub-nanomolar BRD9 degradation potency in cell-based assays, with the parent (racemic) version degrading BRD9 with an IC50 of 0.13 nM [1]. In contrast, the BRD9 inhibitor BI-7273 exhibits an IC50 of 19 nM for BRD9 binding inhibition but does not degrade the target protein, requiring sustained occupancy to maintain effect [2]. The BRD9 PROTAC dBRD9, which also recruits CRBN, demonstrates degradation activity but with a different linker architecture and potency profile that has been reported in the range of nanomolar concentrations [3]. The approximately 146-fold difference in effective concentration between FHD-609 (0.13 nM) and BI-7273 (19 nM) reflects the fundamental distinction between catalytic degradation and stoichiometric inhibition.

PROTAC BRD9 degradation DC50 IC50 targeted protein degradation

Selectivity Profile: FHD-609 Demonstrates Absence of IMiD Neosubstrate Degradation

FHD-609 exhibits a selectivity profile that distinguishes it from other CRBN-recruiting degraders. Preclinical data demonstrate that FHD-609 is highly selective with no detectable off-target IMiD neosubstrate degradation activity [1]. This is a critical differentiation point, as many CRBN-based PROTACs carry the risk of unintended degradation of IMiD neosubstrates (e.g., IKZF1/3, CK1α, GSPT1) due to the inherent neosubstrate-recruiting properties of the cereblon ligand moiety. The absence of this off-target degradation activity with FHD-609 has been specifically verified in preclinical characterization [2]. In contrast, the selectivity profile of other BRD9-targeting agents such as BI-7273 is defined primarily by binding selectivity (BRD9 IC50 = 19 nM vs. BRD7 IC50 = 117 nM, approximately 6-fold selectivity) rather than degradation selectivity .

selectivity IMiD off-target CRBN neosubstrate PROTAC safety degrader specificity

Clinical Validation: In Vivo BRD9 Degradation in Human Tumor Biopsies

FHD-609 is the only BRD9 degrader with published clinical data demonstrating in vivo target engagement in human tumor biopsies. In the ongoing Phase 1 study (NCT04965753), FHD-609 treatment resulted in extensive BRD9 degradation in on-treatment metastatic tumor biopsies from patients with synovial sarcoma [1]. This degradation corresponded to the downregulation of cancer cell proliferation gene sets, confirming pharmacodynamic activity in human solid tumors [2]. The study enrolled 55 patients and established maximum tolerated doses of 40 mg twice weekly and 80 mg once weekly via intravenous administration [3]. In contrast, other BRD9-targeting agents including BI-7273, I-BRD9, dBRD9, and CFT8634 remain in preclinical development or have not published clinical pharmacodynamic data demonstrating target engagement in human tumors. This clinical validation represents a critical differentiation point for translational research applications requiring confidence in in vivo target modulation.

clinical translation pharmacodynamics target engagement synovial sarcoma SMARCB1-deficient tumors

Linker Chemistry Differentiation: 2,7-Diazaspiro[3.5]nonane Scaffold Distinguishes FHD-609 from Alternative BRD9 PROTACs

FHD-609 incorporates a distinct 2,7-diazaspiro[3.5]nonane-based linker architecture that differentiates it from other BRD9 PROTACs. The linker component 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane (CAS 2894098-26-9) is specific to FHD-609 and was designed to optimize ternary complex formation between BRD9 and CRBN [1]. This rigid, three-dimensional spirocyclic scaffold provides unique spatial orientation that influences degradation efficiency and selectivity. In contrast, alternative BRD9 PROTACs such as dBRD9 utilize flexible polyethylene glycol (PEG)-based linkers (aminoethoxy-ethoxy-ethyl chain) [2], while CFT8634 employs a distinct linker chemistry [3]. The 2,7-diazaspiro[3.5]nonane core has been independently validated as a privileged scaffold for optimizing in vitro inhibitory activity and metabolic stability in related degrader programs [4], suggesting that the FHD-609 linker contributes meaningfully to its pharmacological profile.

PROTAC linker 2,7-diazaspiro[3.5]nonane ternary complex linker optimization medicinal chemistry

Clinical Pharmacokinetics and Tolerability: Defined MTD and Dose-Dependent Exposure

FHD-609 has a defined clinical pharmacokinetic and tolerability profile established in a Phase 1 study of 55 patients with advanced synovial sarcoma or SMARCB1-deficient tumors [1]. The study identified maximum tolerated doses (MTDs) of 40 mg twice weekly and 80 mg once weekly via intravenous administration [2]. FHD-609 demonstrated dose-dependent increases in systemic exposure with no substantial accumulation [3]. Treatment-related adverse events were predominantly grades 1-2 in severity, most commonly dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), and anemia (25.5%). Notably, dose-limiting toxicities of QTc prolongation and syncope were observed at 40 and 60 mg twice weekly, and QTc prolongation preceded by T-wave inversions occurred in 20% of patients [4]. In contrast, no comparable clinical PK or tolerability data are available for any other BRD9 degrader or inhibitor in this therapeutic context.

pharmacokinetics MTD dose escalation intravenous administration clinical safety

Therapeutic Application Specificity: Synthetic Lethality in SS18-SSX and SMARCB1-Deficient Contexts

FHD-609 is specifically developed to exploit synthetic lethal relationships in defined genetic contexts, differentiating it from broader BRD9 research tools. The compound takes advantage of a synthetic lethal relationship with the SS18-SSX translocation characteristic of synovial sarcoma, where BRD9 degradation disrupts ncBAF complex function essential for tumor cell survival [1]. Additionally, FHD-609 targets SMARCB1-deficient tumors, which exhibit dependency on BRD9-containing ncBAF complexes due to loss of the canonical BAF subunit SMARCB1 [2]. In preclinical studies, FHD-609 demonstrated tumor growth inhibition specifically in synovial sarcoma models [3]. In contrast, BRD9 inhibitors such as BI-7273 have been explored in broader metabolic and inflammatory contexts (e.g., lipid accumulation via AKT/mTOR/SREBP1 pathway modulation) without the same genetic dependency-driven therapeutic rationale [4]. This specificity of application context is reinforced by FHD-609's clinical trial design, which prospectively selects patients based on synovial sarcoma diagnosis or SMARCB1-loss tumor status [5].

synthetic lethality SS18-SSX SMARCB1 synovial sarcoma BAF complex

Optimal Research Applications for FHD-609 in Synovial Sarcoma and SMARCB1-Deficient Tumor Studies


Preclinical Validation of BRD9 Degradation as a Therapeutic Strategy in SS18-SSX-Driven Synovial Sarcoma Models

FHD-609 is optimally suited for preclinical studies evaluating BRD9 degradation in synovial sarcoma cell lines and xenograft models bearing the SS18-SSX translocation. The compound's sub-nanomolar degradation potency (IC50 = 0.13 nM) enables robust target elimination at concentrations readily achievable in vitro and in vivo [1]. Researchers can leverage the defined clinical MTD (40 mg twice weekly or 80 mg once weekly IV) to design in vivo dosing regimens that approximate clinically relevant exposures [2]. Tumor growth inhibition has been demonstrated in synovial sarcoma preclinical models, providing a validated experimental framework [3].

Translational Research in SMARCB1-Deficient Tumor Models Requiring Clinically Validated Target Engagement

FHD-609 is the preferred BRD9 degrader for translational studies in SMARCB1-deficient tumor models (including malignant rhabdoid tumors and epithelioid sarcoma) due to its demonstrated clinical proof-of-mechanism in human tumor biopsies [1]. The compound's absence of detectable IMiD neosubstrate degradation reduces confounding biological effects that could complicate interpretation of BRD9-specific phenotypes [2]. Researchers can reference the Phase 1 clinical data demonstrating dose-dependent pharmacokinetic exposure and extensive BRD9 degradation in tumor tissue, which corresponded to downregulation of cancer cell proliferation gene sets [3].

Comparative PROTAC Linkerology and Ternary Complex Optimization Studies

FHD-609 serves as a valuable reference compound for structure-activity relationship (SAR) studies focused on PROTAC linker optimization, particularly given its distinctive 2,7-diazaspiro[3.5]nonane scaffold [1]. Researchers investigating the relationship between linker rigidity, ternary complex geometry, and degradation efficiency can use FHD-609 as a comparator against PEG-linked BRD9 PROTACs such as dBRD9 [2]. The defined degradation kinetics and clinical validation of FHD-609 provide a benchmark for evaluating novel linker designs in the BRD9 degradation space [3].

Pharmacodynamic Biomarker Development and Clinical Trial Assay Validation

FHD-609 is uniquely positioned for studies developing and validating pharmacodynamic biomarkers of BRD9 degradation, given the availability of paired pre-treatment and on-treatment human tumor biopsy data from the Phase 1 study [1]. Researchers can reference the clinical observation that BRD9 degradation corresponded to downregulation of cancer cell proliferation gene sets, providing a transcriptional signature for assay development [2]. The defined clinical safety profile, including the QTc prolongation signal, enables researchers to incorporate appropriate cardiac monitoring parameters into translational study designs [3].

Quote Request

Request a Quote for FHD-609

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.